Scaffold-Level Distinction from Same-Formula Compound NSC 663284 Prevents Target Misassignment
CAS 2034315-84-7 and NSC 663284 (CAS 383907-43-5) share the identical molecular formula C15H16ClN3O3 (MW 321.76) but constitute completely different chemical scaffolds [1]. The target compound is a piperidine-bridged isoxazole-pyridine ether-amide; NSC 663284 is a 6-chloro-7-(2-morpholin-4-yl-ethylamino)-quinoline-5,8-dione . NSC 663284 has a well-characterised biochemical profile as a Cdc25 dual-specificity phosphatase inhibitor (Ki = 29 nM for Cdc25A, 95 nM for Cdc25B2, 89 nM for Cdc25C; IC50 = 0.21 μM for Cdc25B2; antiproliferative IC50 range 0.2–35 μM across human tumor cell lines) . No published bioactivity data exist for CAS 2034315-84-7 in ChEMBL, BindingDB, or PubMed-indexed literature as of April 2026 [1] [2]. Any attribution of Cdc25 inhibitory activity to CAS 2034315-84-7 based on NSC 663284 data would constitute a critical target misassignment error.
| Evidence Dimension | Chemical scaffold identity and associated biochemical target profile |
|---|---|
| Target Compound Data | Piperidine-isoxazole-pyridine ether-amide scaffold; no known bioactivity data in curated databases (ChEMBL, BindingDB, PubMed) [1] [2] |
| Comparator Or Baseline | NSC 663284 (CAS 383907-43-5): Quinolinedione scaffold; Cdc25A Ki = 29 nM, Cdc25B2 Ki = 95 nM, Cdc25C Ki = 89 nM; antiproliferative IC50 = 0.2–35 μM |
| Quantified Difference | Scaffold class: piperidine-amide vs. quinolinedione — structurally unrelated despite identical formula. Bioactivity: functionally unannotated vs. validated Cdc25 inhibitor (Ki difference unquantifiable due to absence of target data for CAS 2034315-84-7) |
| Conditions | Structural comparison based on IUPAC name, SMILES, and InChIKey; biochemical data from recombinant human Cdc25 phosphatase assays and NCI-60 tumor cell panel |
Why This Matters
Procurement of CAS 2034315-84-7 under the assumption that it possesses Cdc25 inhibitory activity—a risk arising from formula-level confusion with NSC 663284—would invalidate any subsequent structure-activity relationship (SAR) study or screening campaign.
- [1] PubChem Compound Summary CID 121017852. Accessed April 2026. No bioactivity data, no literature references, no patent links for this CID. View Source
- [2] ZINC20 Database. ZINC6872. No known activity per ChEMBL 20; no annotated catalog entries. Accessed April 2026. View Source
